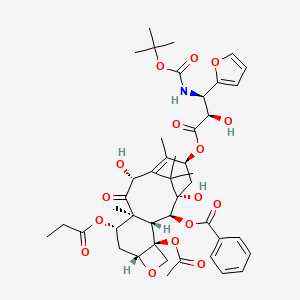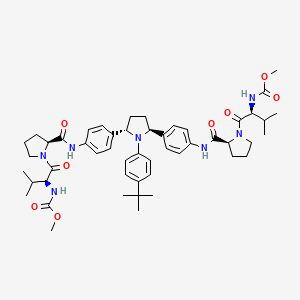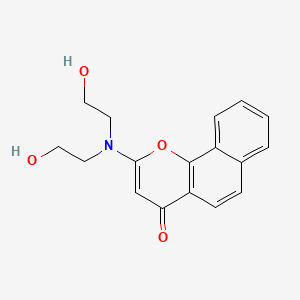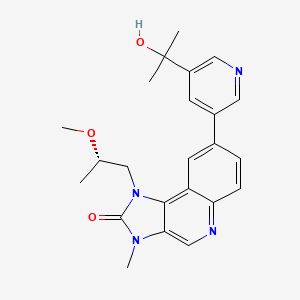
Evacetrapib
Übersicht
Beschreibung
Evacetrapib ist ein neuartiger, potenter und selektiver Inhibitor des Cholesterinester-Transfer-Proteins. Es wurde von Eli Lilly and Company entwickelt und ist bekannt für seine Fähigkeit, den HDL-Cholesterinspiegel zu erhöhen, ohne Aldosteron zu induzieren oder den Blutdruck zu erhöhen . Das Cholesterinester-Transfer-Protein sammelt Triglyceride aus sehr-niedermolekularen Lipoproteinen oder niedermolekularen Lipoproteinen und tauscht sie gegen Cholesterinester aus Hochdichte-Lipoproteinen .
Herstellungsmethoden
This compound wird durch eine Reihe chemischer Reaktionen synthetisiert, an denen verschiedene Reagenzien und Bedingungen beteiligt sind. Die industrielle Produktion von this compound beinhaltet die Optimierung dieser Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Wissenschaftliche Forschungsanwendungen
Evacetrapib wurde umfassend auf seine potenziellen therapeutischen Anwendungen bei Herz-Kreislauf-Erkrankungen untersucht. In klinischen Studien wurde gezeigt, dass es den HDL-Cholesterinspiegel signifikant erhöht und den LDL-Cholesterinspiegel senkt . Darüber hinaus wurde this compound auf sein Potenzial untersucht, das Risiko schwerwiegender kardiovaskulärer Ereignisse bei Patienten mit hochriskantem Gefäßleiden zu reduzieren . Neben seinen kardiovaskulären Anwendungen wurde this compound auch auf seine Auswirkungen auf den Fettstoffwechsel und seine potenzielle Verwendung bei der Behandlung von Dyslipidämie untersucht .
Wirkmechanismus
This compound entfaltet seine Wirkung durch die Hemmung des Cholesterinester-Transfer-Proteins, das normalerweise Cholesterin von HDL-Cholesterin auf sehr-niedermolekulare oder niedermolekulare Lipoproteine überträgt . Durch die Hemmung dieses Prozesses erhöht this compound den HDL-Spiegel und senkt den LDL-Spiegel . Dieser Mechanismus soll die Lipoproteinspiegel und damit das Risiko für Herz-Kreislauf-Erkrankungen verändern .
Wirkmechanismus
Target of Action
Evacetrapib primarily targets the Cholesteryl Ester Transfer Protein (CETP) . CETP is a liver-synthesized glycoprotein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) particles to apolipoprotein B (apoB)-containing particles, as well as the transfer of triglycerides from apoB-containing particles to HDL particles .
Mode of Action
This compound acts as a potent and selective inhibitor of CETP . By inhibiting CETP, this compound disrupts the normal lipid exchange process in the circulation . This results in HDL particles containing greater amounts of cholesterol, and LDL particles containing lesser amounts of cholesterol . The overall effect is an increase in circulating levels of HDL cholesterol and a decrease in LDL cholesterol .
Biochemical Pathways
The inhibition of CETP by this compound affects the lipid metabolism pathway . It disrupts the normal transfer of cholesteryl esters and triglycerides between HDL and LDL particles . This leads to an increase in HDL cholesterol levels and a decrease in LDL cholesterol levels .
Pharmacokinetics
This compound is steadily absorbed and its principal route of excretion is in the feces . It has been shown that this compound can cross the blood-brain barrier and is detectable in brain tissue . When coadministered with strong CYP3A or CYP2C8 inhibitors, this compound showed a modest increase in exposure and a robust clinical safety profile .
Result of Action
The molecular and cellular effects of this compound’s action include a significant increase in HDL cholesterol levels and a decrease in LDL cholesterol levels . This alteration in lipid profiles is associated with a reduced risk of atherosclerotic cardiovascular disease (ASCVD) .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs, particularly strong CYP3A or CYP2C8 inhibitors, can affect the pharmacokinetics of this compound . Additionally, this compound’s ability to cross the blood-brain barrier suggests that it may also be influenced by factors within the central nervous system .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Evacetrapib interacts with the CETP, which is a liver-synthesized glycoprotein . CETP facilitates the transfer of cholesteryl esters and triglycerides between lipoproteins . This compound inhibits this protein, leading to an increase in HDL cholesterol and a decrease in low-density lipoprotein (LDL) cholesterol .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by modifying lipoprotein levels, which is thought to modify the risk of cardiovascular disease . In particular, it increases HDL cholesterol and lowers LDL cholesterol .
Molecular Mechanism
The mechanism of action of this compound involves its interaction with CETP. It inhibits CETP, which collects triglycerides from very low-density lipoproteins (VLDL) or LDL and exchanges them for cholesteryl esters from HDL . This primarily results in an increase in HDL cholesterol and a decrease in LDL cholesterol .
Temporal Effects in Laboratory Settings
In a clinical study, a 31.1% decrease in the mean LDL cholesterol level was observed with this compound versus a 6.0% increase with placebo at 3 months . Additionally, a 133.2% increase in the mean HDL cholesterol level was seen with this compound versus a 1.6% increase with placebo .
Dosage Effects in Animal Models
In a study involving CETP transgenic mice, this compound was found to cross the blood-brain barrier and was detectable in brain tissue 0.5 h after a 40 mg/kg intravenous injection . The study concluded that this compound may prove to be a good candidate to treat CETP-mediated cholesterol dysregulation in Alzheimer’s disease .
Metabolic Pathways
This compound is primarily metabolized by CYP3A, accounting for about 90% of this compound’s CYP-associated clearance, while CYP2C8 accounted for about 10% .
Transport and Distribution
This compound is capable of crossing the blood-brain barrier, indicating that the mechanism of this compound distribution to the brain may rely on facilitated transport mechanisms .
Subcellular Localization
The exact subcellular localization of this compound is not clearly defined in the literature. Given that it is able to cross the blood-brain barrier, it is likely that it can reach various compartments within the cell .
Vorbereitungsmethoden
Evacetrapib is synthesized through a series of chemical reactions involving various reagents and conditions. The industrial production of this compound involves optimizing these reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Evacetrapib durchläuft verschiedene Arten chemischer Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel, Reduktionsmittel und Nukleophile . Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind typischerweise Derivate des Benzazepin-Kerns mit verschiedenen daran gebundenen funktionellen Gruppen .
Vergleich Mit ähnlichen Verbindungen
Zu anderen ähnlichen Verbindungen gehören Torcetrapib, Dalcetrapib, Anacetrapib und Obicetrapib . Im Vergleich zu diesen Verbindungen ist Evacetrapib einzigartig in seiner Fähigkeit, den HDL-Cholesterinspiegel zu erhöhen, ohne Aldosteron zu induzieren oder den Blutdruck zu erhöhen . Wie andere Inhibitoren des Cholesterinester-Transfer-Proteins hat this compound in klinischen Studien mit Herausforderungen zu kämpfen, um signifikante kardiovaskuläre Vorteile nachzuweisen .
Eigenschaften
IUPAC Name |
4-[[(5S)-5-[[3,5-bis(trifluoromethyl)phenyl]methyl-(2-methyltetrazol-5-yl)amino]-7,9-dimethyl-2,3,4,5-tetrahydro-1-benzazepin-1-yl]methyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36F6N6O2/c1-18-11-19(2)27-25(12-18)26(5-4-10-42(27)16-20-6-8-22(9-7-20)28(44)45)43(29-38-40-41(3)39-29)17-21-13-23(30(32,33)34)15-24(14-21)31(35,36)37/h11-15,20,22,26H,4-10,16-17H2,1-3H3,(H,44,45)/t20?,22?,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIUGIVXARLYHP-UXNJHFGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(CCCN2CC3CCC(CC3)C(=O)O)N(CC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=NN(N=N5)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C2C(=C1)[C@H](CCCN2CC3CCC(CC3)C(=O)O)N(CC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=NN(N=N5)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36F6N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186486-62-3 | |
| Record name | Evacetrapib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1186486623 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Evacetrapib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11655 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TRANS-4-{[(5S)-5-{[3,5-BIS(TRIFLUOROMETHYL)BENZYL](2-METHYL-2H-TETRAZOL-5-YL)AMINO}-7,9-DIMETHYL-2,3,4,5-TETRAHYDRO-1H-1-BENZAZEPIN-1-YL]METHYL}CYCLOHEXANECARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EVACETRAPIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51XWV9K850 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary mechanism of action of Evacetrapib?
A: this compound is a potent and selective inhibitor of CETP. [, , , ] CETP normally facilitates the exchange of cholesteryl esters from high-density lipoproteins (HDL) to apolipoprotein B-containing particles, such as low-density lipoproteins (LDL) and very low-density lipoproteins (VLDL). By inhibiting CETP, this compound disrupts this exchange, leading to increased HDL cholesterol (HDL-C) and decreased LDL cholesterol (LDL-C) levels. [, , ]
Q2: How does this compound's mechanism differ from other CETP inhibitors?
A: While this compound shares the CETP inhibition mechanism with other drugs in its class like Torcetrapib, Dalcetrapib, and Anacetrapib, it distinguishes itself by its potency and selectivity. [] Notably, unlike Torcetrapib, this compound doesn’t appear to induce aldosterone biosynthesis, avoiding the associated risk of blood pressure elevation. [, ]
Q3: What are the downstream effects of this compound's CETP inhibition on lipid profiles?
A: this compound demonstrates a dose-dependent impact on HDL-C and LDL-C. [, , , ] Studies show significant increases in HDL-C, reaching up to 128%, coupled with reductions in LDL-C of up to 35% compared to placebo. []
Q4: Does this compound affect triglyceride levels?
A: Research indicates that this compound does not significantly impact triglyceride concentrations. [] This contrasts with some other CETP inhibitors and highlights a specific influence on cholesterol metabolism.
Q5: Does this compound affect cholesterol efflux capacity?
A: Studies show that this compound, both alone and in combination with statins, increased global cholesterol efflux capacity. [] This suggests a potential beneficial effect on reverse cholesterol transport.
Q6: What is the absolute bioavailability of this compound?
A: A study utilizing a novel approach with a [13C8]-evacetrapib tracer determined the absolute bioavailability of orally administered this compound to be 44.8% for AUC(0-∞) and 44.3% for AUC(0-tlast). []
Q7: How does food intake affect the pharmacokinetics of this compound?
A: Administering this compound with a high-fat meal was found to increase its mean exposure at steady state by 44% compared to administration in a fasted state. [] This suggests a need to consider food intake in study designs and potential dosing recommendations.
Q8: Does this compound exhibit accumulation during long-term treatment?
A: Based on population pharmacokinetic modeling and physiologically based pharmacokinetic modeling, this compound is not expected to significantly accumulate in the body during long-term treatment, unlike Anacetrapib. []
Q9: How is this compound metabolized?
A: In vitro and in vivo studies indicate that this compound is primarily metabolized by the cytochrome P450 enzyme CYP3A. Although CYP2C8 also contributes to its metabolism in vitro, clinical studies confirmed a minimal impact of CYP2C8 inhibition on this compound pharmacokinetics. [, ]
Q10: What is the primary route of this compound elimination?
A: Following a single oral dose of 14C-evacetrapib in healthy subjects, the majority of the dose (93.1%) was recovered in feces, indicating fecal excretion as the primary route of elimination. []
Q11: Does this compound have any effect on the QT interval?
A: A thorough QT/QTc study conducted on healthy participants showed that even at supratherapeutic doses, this compound did not prolong the QT interval. [] This suggests a low risk of cardiotoxicity related to QT prolongation.
Q12: What were the primary outcomes of the ACCELERATE trial?
A: The ACCELERATE trial, a large-scale phase 3 clinical trial, investigated the efficacy of this compound in reducing cardiovascular events in high-risk patients. Despite favorable effects on lipid biomarkers, the trial was terminated early due to a lack of efficacy in reducing the primary composite endpoint of cardiovascular death, myocardial infarction, stroke, coronary revascularization, or hospitalization for unstable angina. []
Q13: What is the current status of this compound development?
A: Following the results of the ACCELERATE trial, this compound is no longer under development as a cardiovascular therapeutic agent. [, , ]
Q14: What is the safety profile of this compound?
A: Short-term clinical trials indicated a favorable safety profile for this compound with no significant differences in adverse events compared to placebo. [, , , ]
Q15: Did this compound exhibit any off-target effects like Torcetrapib?
A: Unlike Torcetrapib, which demonstrated off-target effects leading to increased aldosterone levels and hypertension, this compound did not exhibit such effects in preclinical and clinical studies. [, , , ]
Q16: Despite promising effects on lipid profiles, why did this compound fail to show clinical benefit in reducing cardiovascular events?
A: This remains a subject of ongoing research. Potential explanations include the complex nature of HDL functionality, where simply increasing HDL-C levels might not translate into clinical benefit. [, , , ] Other factors, such as potential off-target effects not yet identified or insufficient understanding of CETP's role in atherogenesis, could also contribute to the lack of clinical efficacy.
Q17: Could there be specific patient populations who might benefit from this compound treatment?
A: While the overall results of large-scale clinical trials were neutral, there might be specific subgroups, such as patients with elevated lipoprotein(a) and inflammation, who could potentially benefit from this compound treatment. [] Further research with a specific focus on these subgroups is needed to explore these possibilities.
Q18: Can the knowledge gained from this compound research inform the development of future lipid-modifying therapies?
A: Yes, understanding the successes and limitations of this compound can provide valuable insights for future drug development in the cardiovascular field. [, ] This includes exploring new drug targets, refining drug design to enhance selectivity and minimize off-target effects, and identifying patient populations most likely to benefit from specific interventions.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(3S,5R)-3,5-bis(4-fluorophenyl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl]methanol](/img/structure/B612149.png)


![(6S,9S,9aS)-Hexahydro-2,9-dimethyl-4,7-dioxo-N-(phenylmethyl)-6-[[4-(phosphonooxy)phenyl]methyl]-8-(8-quinolinylmethyl)-2H-pyrazino[2,1-c][1,2,4]triazine-1(6H)-carboxamide](/img/structure/B612153.png)








![Thioacetic acid S-[(S)-6-[[(R)-5-oxopyrrolidine-2-ylcarbonyl]amino]-6-(phenylcarbamoyl)hexyl] ester](/img/structure/B612170.png)
